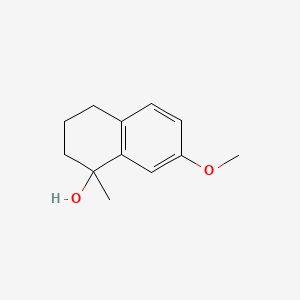
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is a heterocyclic compound that contains both pyrazine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde typically involves the reaction of 5,6-dichloropyrazine-2-carbaldehyde with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-methanol.
科学的研究の応用
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.
Material Science: Employed in the synthesis of functional materials with specific properties.
作用機序
The mechanism of action of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions likely plays a role in its biological activity .
類似化合物との比較
Similar Compounds
5,6-Dichloropyrazine-2-carbaldehyde: Lacks the morpholine ring but shares the pyrazine core.
3-(Morpholin-4-yl)pyrazine-2-carbaldehyde: Similar structure but without the chlorine substituents.
Uniqueness
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is unique due to the presence of both chlorine atoms and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .
特性
CAS番号 |
90601-45-9 |
|---|---|
分子式 |
C9H9Cl2N3O2 |
分子量 |
262.09 g/mol |
IUPAC名 |
5,6-dichloro-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-8(11)13-9(6(5-15)12-7)14-1-3-16-4-2-14/h5H,1-4H2 |
InChIキー |
JQPMPPJDXOYMFV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(N=C(C(=N2)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


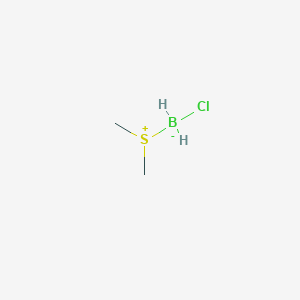
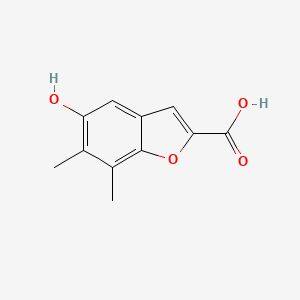
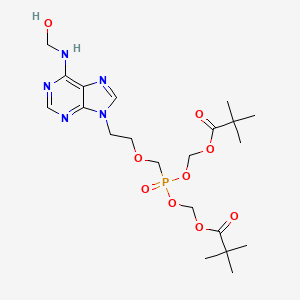
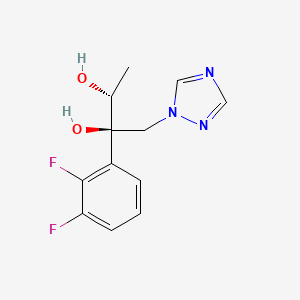
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

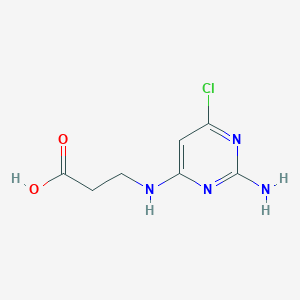
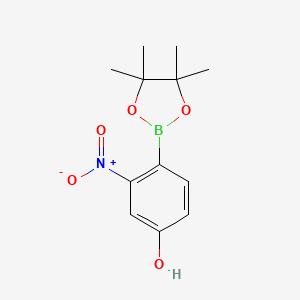

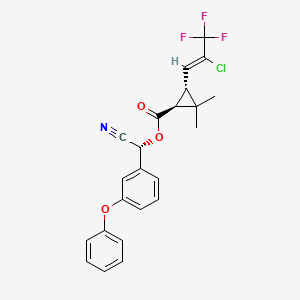
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

